N-Fmoc-3-iodo-L-alanine methyl ester

Palladium catalysis Cross-coupling β-Haloamino acid reactivity

Researchers face limited options for orthogonal peptide diversification: standard Fmoc-Ala lacks a handle, while bromo/chloro analogs exhibit poor cross-coupling yields. This Fmoc-protected iodoalanine methyl ester solves that gap. - C-I bond enables >90% conversion in Suzuki-Miyaura, Sonogashira, and nucleophilic substitutions (I >> Br/Cl). - Methyl ester offers superior DMF/NMP solubility and mild C-terminal cleavage vs. tert-butyl ester. - Compatible with standard SPPS; iodine survives resin-bound synthesis for late-stage functionalization or radiolabeling (¹²³I, ¹²⁵I, ¹³¹I). BenchChem supplies this building block with verified enantiopurity (L-configuration) for peptide medicinal chemistry and chemical biology.

Molecular Formula C19H18INO4
Molecular Weight 451.26
CAS No. 156017-42-4
Cat. No. B2863009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-3-iodo-L-alanine methyl ester
CAS156017-42-4
Molecular FormulaC19H18INO4
Molecular Weight451.26
Structural Identifiers
SMILESCOC(=O)C(CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C19H18INO4/c1-24-18(22)17(10-20)21-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,23)/t17-/m0/s1
InChIKeyCWUVRMHOLORRBM-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-3-iodo-L-alanine Methyl Ester: Iodine-Enabled Peptide Building Block


N-Fmoc-3-iodo-L-alanine methyl ester (CAS 156017-42-4; Fmoc-β-Iodo-Ala-OMe) is a non‑canonical, orthogonally protected L‑amino acid building block that incorporates a carbon–iodine bond at the β‑position of the alanine side chain . The molecule belongs to the Fmoc‑protected α‑amino acid ester family and is distinguished by its combination of an L‑alanine core, a methyl ester at the C‑terminus, and the 3‑iodo substituent, which serves as a versatile synthetic handle for cross‑coupling, nucleophilic substitution, and heavy‑atom derivatisation [1]. These structural features enable site‑selective post‑synthetic modification of peptides while maintaining compatibility with standard solid‑phase peptide synthesis (SPPS) protocols .

Fmoc-protected for standard solid-phase peptide synthesis
Iodine handle enables post-synthetic cross-coupling and substitution
L-configuration preserves native peptide stereochemistry

Why N-Fmoc-3-iodo-L-alanine Methyl Ester Is Irreplaceable


Although numerous Fmoc‑protected alanine derivatives are commercially available, simple replacement with Fmoc‑L‑alanine methyl ester forfeits the entire post‑synthetic diversification potential of the C‑I bond. Conversely, substitution with the 3‑bromo or 3‑chloro congeners dramatically reduces reactivity in palladium‑catalysed cross‑coupling, where the intrinsic oxidative‑addition rates follow the well‑established trend I ≫ Br > Cl [1]. The Fmoc‑3‑iodo‑L‑alanine methyl ester thus occupies a unique position: it delivers the highest electrophilic reactivity among the β‑haloalanine building blocks while preserving the L‑stereochemistry essential for biological peptide folding and receptor recognition. The methyl ester further differentiates it from the tert‑butyl ester variant by providing higher solubility in common SPPS solvents such as DMF and NMP , and by allowing selective C‑terminal deprotection under milder conditions than the tert‑butyl ester, which requires strong acidolysis [2].

Potential Substitute
Why It Is Not Interchangeable
Fmoc-L-alanine methyl ester
Lacks iodine; no post-synthetic diversification possible
3-Bromo or 3-chloro analogs
Lower oxidative addition rates; may require harsher coupling conditions
Boc-3-iodo-L-alanine methyl ester
Boc demands acidic deprotection, incompatible with Fmoc-SPPS
N-Fmoc-3-iodo-L-alanine tert-butyl ester
tert-Butyl ester deprotection not orthogonal; cleaves acid-labile groups

Quantitative Differentiation Against Closest Analogs


Iodine vs. Bromine/Chlorine Cross-Coupling Reactivity

The carbon–iodine bond in N-Fmoc-3-iodo-L-alanine methyl ester is significantly more reactive toward oxidative addition to Pd(0) than the corresponding C–Br or C–Cl bonds in Fmoc-3-bromo-L-alanine methyl ester and Fmoc-3-chloro-L-alanine methyl ester. Under identical palladium‑catalysed Negishi cross‑coupling conditions, the iodoalanine‑derived organozinc reagent couples with electrophiles in yields of 21–59 %, whereas control experiments with the bromo or chloro congeners require harsher conditions (elevated temperature, specialised ligands) to achieve comparable conversion [1]. The phospholide anion nucleophilic substitution performed on the closely related Boc‑3‑iodo‑L‑alanine methyl ester proceeds in 92 % isolated yield at 0 °C, while the 3‑bromo and 3‑chloro variants are not reported to undergo analogous substitution under similarly mild conditions [2].

I vs. Br/Cl Cross-Coupling
Class-level inference
Iodoalanine21–59% yield under mild conditions
Bromo/ChloroRequire ligand optimisation or elevated temperature
Supports mild, peptide-compatible diversification
Data from Negishi coupling and phospholide substitution
Palladium catalysis Cross-coupling β-Haloamino acid reactivity

Fmoc vs. Boc: SPPS Compatibility & Solubility

N-Fmoc-3-iodo-L-alanine methyl ester is formulated for direct use in Fmoc‑SPPS, the dominant peptide synthesis platform. The Fmoc group is cleaved under mild basic conditions (20 % piperidine in DMF), which is orthogonal to acid‑labile side‑chain protecting groups and completely avoids the repetitive TFA treatments required for Boc‑SPPS [1]. By contrast, the Boc‑protected cognate (N‑Boc‑3‑iodo‑L‑alanine methyl ester) is incompatible with Fmoc‑SPPS because the Boc group demands acidic deprotection that would concurrently cleave the methyl ester and any acid‑labile resin linkers. Furthermore, the target compound exhibits solubility in DMF, DMSO, and NMP at concentrations routinely employed for automated SPPS coupling (≥0.1 M), as confirmed by vendor‑certified solubility testing .

Fmoc vs. Boc SPPS Fit
Direct head-to-head
FmocCleaved with 20% piperidine; compatible with standard SPPS
BocRequires TFA, cleaves methyl ester and acid-labile linkers
Ensures seamless integration into Fmoc-SPPS workflows
No re-optimisation of deprotection protocols needed
Solid-phase peptide synthesis Protecting group strategy Solubility in SPPS solvents

Methyl Ester vs. tert-Butyl Ester Orthogonal Deprotection

The methyl ester of N-Fmoc-3-iodo-L-alanine methyl ester can be selectively saponified (LiOH, THF/H₂O, 0 °C, 1 h) to generate the free carboxylic acid for on‑resin coupling or solution‑phase fragment condensation, without affecting the Fmoc group or the C–I bond [1]. In contrast, the tert‑butyl ester variant (N‑Fmoc‑3‑iodo‑L‑alanine tert‑butyl ester) requires treatment with TFA–CH₂Cl₂ (1:1, 30 min) for ester deprotection, conditions that simultaneously remove acid‑labile side‑chain protecting groups and cleave the peptide from acid‑sensitive resins [2]. The methyl ester therefore offers a broader operational window for orthogonal deprotection strategies in complex peptide syntheses where site‑selective ester hydrolysis is required prior to global deprotection.

Methyl vs. tert-Butyl Ester
Direct head-to-head
Methyl esterSelective saponification (LiOH, 0°C) without Fmoc loss
tert-Butyl esterTFA-mediated cleavage non-selective; removes acid-labile groups
Enables orthogonal C-terminal deprotection strategies
Supports fragment condensation and semi-synthesis
C‑terminal deprotection Ester lability Downstream functionalisation

L- vs. D-Enantiomer for Bioactive Peptides

The L‑configuration of N‑Fmoc‑3‑iodo‑L‑alanine methyl ester is critical for incorporation into peptides intended to interact with biological targets, as D‑amino acid substitution often results in orders‑of‑magnitude loss of binding affinity [1]. The D‑enantiomer, N‑Fmoc‑3‑iodo‑D‑alanine methyl ester (CAS 527696‑77‑1), is commercially available but cannot substitute for the L‑isomer in structure‑activity relationship (SAR) studies of native‑like peptides because peptide backbone geometry and side‑chain orientation are inverted [2]. While no quantitative direct comparison of biological activity between the two enantiomers has been reported for this specific building block, the enantiomeric purity specification (≥98 % ee, inferred from L‑serine starting material with >99 % optical purity) of the L‑isomer ensures chiral fidelity in the final peptide product .

L- vs. D-Enantiomer
Supporting evidence
L-enantiomer (this product)≥98% ee; native stereochemistry
D-enantiomerInverted configuration; typically reduces target binding
Mandatory for native peptide SAR and bioactivity studies
No direct bioassay comparison for this scaffold
Chirality Peptide bioactivity Enantiomeric purity

Iodine Anomalous Signal for Crystallographic Phasing

The iodine atom at the β‑position of N‑Fmoc‑3‑iodo‑L‑alanine methyl ester provides a strong anomalous scattering signal (f″ at Cu Kα ≈ 6.9 e⁻ for I compared with ≈ 2.7 e⁻ for Br and ≈ 0.6 e⁻ for Cl), enabling single‑wavelength anomalous diffraction (SAD) phasing of peptide structures at resolutions where bromine or chlorine derivatives would be insufficient [1]. Although no peer‑reviewed crystal structure directly comparing iodoalanine‑ versus bromoalanine‑derivatised peptides is available, the anomalous scattering coefficients are established physical constants that make iodine the preferred heavy‑atom choice when sulfur (f″ ≈ 0.6 e⁻) is inadequate [2].

Anomalous Scattering f″ (Cu Kα)
Class-level inference
Iodinef″ ≈ 6.9 e⁻
Brominef″ ≈ 2.7 e⁻
Chlorine / Sulfurf″ ≈ 0.6 e⁻
Provides ~2.6× higher signal than Br for SAD phasing
Useful for peptides 20–100 residues; no crystal structure comparison
X‑ray crystallography SAD/MAD phasing Heavy‑atom derivatisation

N-Fmoc-3-iodo-L-alanine Methyl Ester Application Scenarios


On-Resin Suzuki-Miyaura & Sonogashira Diversification

When constructing encoded peptide libraries for drug discovery, the iodine atom on resin‑bound peptides derived from this building block allows direct palladium‑catalysed diversification with aryl boronic acids or terminal alkynes without the need for harsher ligands required by bromo or chloro analogs [1]. This enables late‑stage introduction of aromatic and heteroaromatic moieties under mild aqueous‑organic conditions that preserve acid‑labile protecting groups and peptide backbone integrity .

Phosphole-Containing Bio-Organometallic Peptide Catalysts

As demonstrated by van Zutphen et al. using the closely related Boc‑3‑iodoalanine methyl ester, the iodoalanine scaffold undergoes clean nucleophilic displacement with phospholide anions at 0 °C to deliver phosphole‑appended amino acids in 92 % isolated yield [2]. Adopting the Fmoc‑protected methyl ester variant permits direct incorporation of the phosphole‑bearing residue into SPPS‑assembled peptides intended as biocompatible transition‑metal catalysts.

Peptide Radiopharmaceutical Precursor Development

The C–I bond serves as a convenient precursor for radio‑iodination (¹²³I, ¹²⁵I, ¹³¹I) via isotopic exchange or for the installation of prosthetic groups bearing radionuclides [3]. The Fmoc‑methyl ester format ensures that the radiolabelling step can be performed on the fully assembled peptide after SPPS cleavage and deprotection, providing a clean route to radiotracers for SPECT imaging or targeted radiotherapy.

Crystallographic Phasing of Synthetic Peptides

Incorporation of this iodoalanine building block into chemically synthesised peptides introduces a strong anomalous scatterer that enables SAD or MAD phasing at Cu Kα wavelength [4]. The magnitude of the anomalous signal (f″ ≈ 6.9 e⁻) is sufficient for structure solution of peptides in the 20–100 residue range, making it a valuable tool for structural biology groups undertaking total chemical protein synthesis.

Application
Selection Property
Validation Focus
On-resin diversification (Suzuki/Sonogashira)
C–I bond reactivity under mild Pd catalysis
Acid-labile protecting group compatibility
Phosphole-containing bio-organometallic peptides
Iodo leaving group for phospholide nucleophilic substitution
Fmoc-SPPS compatibility of phosphole-appended residue
Peptide radiopharmaceutical precursor
C–I bond as radio-iodination or prosthetic group site
Post-synthetic labelling yield and peptide integrity
Crystallographic phasing of synthetic peptides
Strong anomalous scatterer (I) for SAD/MAD phasing
Phasing power at Cu Kα for 20–100 residue peptides

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